Boc-3-fluoro-D-phenylalanine

Descripción general

Descripción

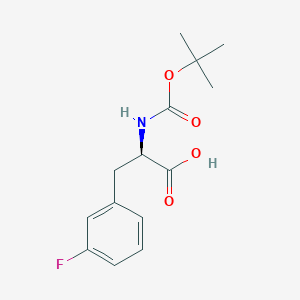

Boc-3-fluoro-D-phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the amino terminus and a fluorine atom at the meta position of the phenyl ring. This modification enhances the compound’s stability and bioavailability, making it a valuable tool in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-3-fluoro-D-phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the alkylation of the Schöllkopf reagent with fluorinated benzyl bromides, followed by hydrolysis and Boc protection . Another approach involves the direct fluorination of ester derivatives of phenylpyruvic acids, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often employs multi-step synthetic routes to ensure high purity and yield. These methods may include the use of thionyl chloride, ammonia, and pyridoxal 5’-phosphate monohydrate in enzymatic reactions .

Análisis De Reacciones Químicas

Peptide Coupling Reactions

The carboxylic acid group undergoes standard amidation and esterification reactions for peptide bond formation.

Amide Bond Formation

-

HATU-Mediated Coupling :

Reaction with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF yields amides with 74% efficiency : Conditions : DMF, 20°C, overnight . -

CDI (Carbonyldiimidazole) Activation :

Activation with CDI in chloroform followed by ammonia treatment achieves quantitative yields : Conditions : Chloroform, ambient temperature, 1.5 hours .

| Reaction Type | Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Amidation | HATU | DMF | 74% | |

| Amidation | CDI | CHCl3 | 100% |

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions:

textBoc-3-fluoro-D-phenylalanine → 3-fluoro-D-phenylalanine + CO2 + t-butanol

Conditions :

- Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C for 1–2 hours .

- Hydrobromic acid (HBr) in acetic acid for radiopharmaceutical applications .

Halogenation and Cross-Coupling

The fluorine atom influences electronic properties, enabling regioselective reactions:

Palladium-Catalyzed Cross-Coupling

In Suzuki-Miyaura reactions, the meta-fluorine directs coupling at ortho/para positions :

textThis compound + Ar-B(OH)2 → Biaryl product

Conditions : Pd(PPh3)4, Na2CO3, DMF/H2O, 80°C .

Electrophilic Aromatic Substitution

Fluorination enhances ring stability but allows selective bromination under mild conditions :

textThis compound + Br2 → Brominated derivative

Conditions : FeBr3 catalyst, CH2Cl2, 0°C .

Enzymatic Resolution

Chiral specificity is exploited for enantiomer separation:

Protease-Catalyzed Hydrolysis

- Subtilisin selectively hydrolyzes (R)-N-acetyl esters, yielding (S)-enantiomers with >99.5% ee .

- Conditions : pH 7.0 buffer, 37°C, 24 hours .

| Enzyme | Substrate | Product Enantiomer | ee | Reference |

|---|---|---|---|---|

| Subtilisin | N-Acetyl racemic mixture | (S)-isomer | >99.5% |

Radiolabeling for Imaging

The compound serves as a precursor for 18F-labeled tracers in PET imaging :

textThis compound → [18F]Fluorophenylalanine

Conditions :

Solubility and Stability

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role in Drug Development

Boc-3-fluoro-D-phenylalanine serves as a crucial building block in the synthesis of peptide-based drugs. The introduction of fluorine into the phenylalanine structure enhances the pharmacological properties of the resulting compounds, leading to improved metabolic stability and bioactivity. Fluorinated amino acids have been shown to increase the catabolic stability of therapeutic proteins and peptide-based vaccines, making them valuable in drug design .

Peptide Synthesis

Enhancing Peptide Stability

The compound is widely utilized in peptide synthesis, particularly in creating fluorinated amino acids. These modifications can enhance the stability and activity of therapeutic peptides. For instance, studies have demonstrated that incorporating fluorinated phenylalanines into peptides can significantly affect their folding and interaction with biological targets, which is crucial for developing effective therapies .

Biochemical Research

Understanding Protein Interactions

In biochemical studies, this compound is used to investigate protein folding and interactions. By analyzing how this compound affects protein behavior, researchers can gain insights into the mechanisms underlying various diseases. This understanding is critical for developing targeted therapies that can modulate protein function effectively .

Diagnostics

Improving Imaging Techniques

The incorporation of this compound into biomolecules has been shown to enhance imaging techniques, such as Positron Emission Tomography (PET). The unique properties of fluorinated compounds allow for improved contrast in imaging studies, aiding in the diagnosis of diseases like cancer and neurodegenerative disorders .

Material Science

Development of New Materials

In material science, this compound's properties can be leveraged to create new materials with specific functionalities. For example, its biocompatibility makes it suitable for biomedical applications, including drug delivery systems and tissue engineering scaffolds .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Building block for peptide-based drugs | Improved metabolic stability and bioactivity |

| Peptide Synthesis | Enhances stability and activity of therapeutic peptides | Increased efficacy in drug development |

| Biochemical Research | Studies protein folding and interactions | Insights into disease mechanisms |

| Diagnostics | Enhances imaging techniques (e.g., PET) | Better disease diagnosis through improved contrast |

| Material Science | Development of biocompatible materials | Suitable for drug delivery and tissue engineering |

Case Studies

-

Fluorinated Peptides in Cancer Therapy

A study explored the use of this compound in synthesizing peptides targeting cancer cells. The fluorination improved the peptides' binding affinity to cancer biomarkers, enhancing their therapeutic potential . -

Protein Stability Enhancement

Research demonstrated that incorporating this compound into a therapeutic protein significantly increased its stability against proteolytic degradation, suggesting its utility in developing long-lasting therapeutic agents . -

Diagnostic Imaging Improvements

A clinical trial utilized fluorinated amino acids, including this compound, to enhance PET imaging contrast in patients with suspected neurodegenerative diseases. Results indicated a marked improvement in diagnostic accuracy compared to traditional imaging methods .

Mecanismo De Acción

The mechanism of action of Boc-3-fluoro-D-phenylalanine involves its incorporation into peptides and proteins, where it can modulate their properties. The fluorine atom’s high electronegativity and low polarizability influence the compound’s reactivity, stability, and interaction with biological targets. This modulation can affect protein folding, stability, and interactions, making it a valuable tool in drug development and biochemical research .

Comparación Con Compuestos Similares

- α-fluorophenylalanine

- β-fluorophenylalanine

- β,β-difluorophenylalanine

Comparison: Boc-3-fluoro-D-phenylalanine is unique due to its specific fluorination pattern and Boc protection, which enhance its stability and bioavailability compared to other fluorinated phenylalanines. This makes it particularly useful in applications requiring high stability and precise modulation of biochemical properties .

Actividad Biológica

Boc-3-fluoro-D-phenylalanine (Boc-3-F-D-Phe) is a fluorinated derivative of the amino acid phenylalanine, notable for its applications in peptide synthesis and as a potential tracer in biological imaging. This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a fluorine atom at the meta position of the phenyl ring. Its unique structural modifications enhance its stability and bioavailability, making it a valuable tool in various scientific and industrial applications.

This compound has a molecular formula of and a molecular weight of approximately 273.3 g/mol. The introduction of fluorine into the phenylalanine structure alters its biochemical properties, influencing aspects such as:

- Hydrophobicity : The fluorine atom increases lipophilicity, which can enhance membrane permeability.

- Acidity/Basicity : The presence of fluorine can affect the protonation state of the compound, influencing its interactions with biological molecules.

- Stability : The Boc protection improves resistance to enzymatic degradation, making it suitable for therapeutic applications.

Interaction with Biological Systems

This compound exhibits significant biological activity due to its structural similarity to natural amino acids. Studies have demonstrated that when incorporated into peptides, it can alter conformational dynamics and interaction profiles with other biomolecules, potentially leading to modified biological activities compared to peptides containing standard D-phenylalanine.

Key Biological Effects :

- Protein Folding : Influences the folding pathways of peptides and proteins.

- Protein-Protein Interactions : Affects binding affinities and interaction dynamics in protein complexes.

- Gene Expression : Modulates gene expression patterns through changes in cellular signaling pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound have been investigated in various contexts. The fluorination enhances its bioavailability and stability in biological systems, which is crucial for therapeutic applications. The compound has shown promise as an enzyme inhibitor and is being explored for its potential as a tracer in positron emission tomography (PET) imaging studies due to the favorable properties of fluorine.

Research Applications

This compound is employed across multiple research fields:

- Peptide Synthesis : Utilized as a building block for synthesizing complex peptides.

- Biological Imaging : Explored as a potential tracer in PET imaging due to its unique chemical properties.

- Therapeutic Development : Investigated for its role in enhancing the stability and efficacy of peptide-based therapeutics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-D-phenylalanine | No fluorine substituent | Commonly used without fluorination |

| Boc-L-phenylalanine | No fluorine substituent | Enantiomeric form; often used in peptide synthesis |

| 3-Fluoro-L-phenylalanine | Fluorination at meta position | Different stereochemistry affects biological activity |

| 4-Fluoro-D-phenylalanine | Fluorination at para position | Changes interaction profiles with transporters |

This compound is distinct due to its specific fluorination pattern and protective group, enhancing its utility in both synthetic and biological contexts compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have explored the incorporation of this compound into various peptide sequences and its effects on molecular recognition processes. For instance, research utilizing protein-observed -NMR has demonstrated that the incorporation of fluorinated amino acids like Boc-3-F-D-Phe allows for detailed structural insights into protein-ligand interactions, providing valuable data on binding affinities and conformational changes.

Example Study

In one study, researchers synthesized peptides containing this compound to evaluate their interactions with target proteins. The results indicated that the presence of the fluorinated amino acid significantly altered binding affinities compared to non-fluorinated counterparts, highlighting its potential role in drug design and development.

Propiedades

IUPAC Name |

(2R)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPCCREICRYPTTL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427300 | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-11-9 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-D-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-3-fluoro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-t-Butyloxycarbonyl-D-3-fluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.